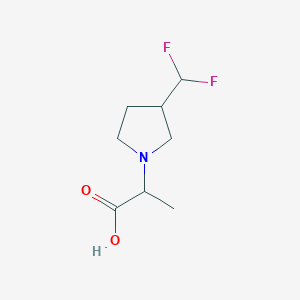
2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine
Vue d'ensemble
Description
2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine, or 2-Cl-3-(3-(DFM)pip)-pyrazine, is a heterocyclic compound that is widely used in scientific research. It has a wide range of applications, from drug discovery to laboratory experiments. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
2-Cl-3-(3-(DFM)pip)-pyrazine has a wide range of scientific research applications. It has been used in drug discovery as a potential inhibitor of enzymes involved in the biosynthesis of lipids, proteins, and carbohydrates. It has also been used in the study of enzyme kinetics and protein-ligand interactions. In addition, 2-Cl-3-(3-(DFM)pip)-pyrazine has been used in the study of metabolic pathways, signal transduction pathways, and other biochemical processes.
Mécanisme D'action
The mechanism of action of 2-Cl-3-(3-(DFM)pip)-pyrazine is not fully understood. However, it is believed to interact with enzymes and other proteins involved in the biosynthesis of lipids, proteins, and carbohydrates. This interaction is thought to inhibit the activity of these enzymes and proteins, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
2-Cl-3-(3-(DFM)pip)-pyrazine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, inhibit the growth of tumors, and reduce cholesterol levels. It has also been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, it has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cl-3-(3-(DFM)pip)-pyrazine has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. Additionally, it is a relatively safe compound, with no known adverse effects.
However, there are some limitations to using 2-Cl-3-(3-(DFM)pip)-pyrazine in laboratory experiments. It is not very water soluble, which can limit its use in certain experiments. Additionally, it has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-Cl-3-(3-(DFM)pip)-pyrazine. One potential area of research is the development of new synthesis methods for the compound. Another potential direction is the exploration of new applications for the compound, such as the development of new drugs or treatments. Additionally, further research into the biochemical and physiological effects of the compound could lead to new insights into its mechanism of action. Finally, further research into the structure-activity relationships of the compound could lead to the development of more effective and efficient compounds for use in laboratory experiments.
Propriétés
IUPAC Name |
2-chloro-3-[3-(difluoromethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c11-8-10(15-4-3-14-8)16-5-1-2-7(6-16)9(12)13/h3-4,7,9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGYLRQHNSWUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















